

physicochemical properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

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Compound of Interest

Compound Name: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**

Abstract

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional architecture—a pyridine core, a reactive iodinated site, and a property-modulating trifluoroethoxy group—positions it as a valuable and versatile building block in modern medicinal chemistry. The iodine atom at the 3-position serves as a strategic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Concurrently, the 2-(2,2,2-trifluoroethoxy) substituent profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, attributes that are critical in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols for this important synthetic intermediate.

Molecular Identity and Core Physicochemical Characteristics

The fundamental identity of this compound is established by its unique combination of a pyridine scaffold functionalized with both an iodine atom and a trifluoroethoxy group. This

structure imparts a specific set of properties crucial for its application in synthetic chemistry.

Chemical Structure and Identifiers

- Chemical Name: **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**
- CAS Number: 912761-82-1[1]
- Molecular Formula: $C_7H_5F_3INO$ [1][2]
- Molecular Weight: 303.02 g/mol [1][2]

Tabulated Physicochemical Properties

Experimental data for certain physical properties of this specific, non-commodity chemical intermediate are not widely published. The table below summarizes available data and contextual expectations based on its structural components.

Property	Value / Observation
Physical State	Liquid (at standard temperature and pressure) [1]
Appearance	Data not consistently reported; likely a colorless to yellow or brown liquid.
Melting Point	Not applicable (liquid at room temperature). For context, the related compound 3-iodopyridine is a solid with a melting point of 53-56 °C.[3][4][5] The introduction of the bulky trifluoroethoxy group disrupts crystal packing, favoring a liquid state.
Boiling Point	Specific experimental data is not available. Due to its high molecular weight and polarity, a high boiling point, likely above 200 °C at atmospheric pressure, is expected.
Solubility	Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Its polarity, imparted by the pyridine nitrogen and ether oxygen, suggests some solubility in polar solvents, while the trifluoroethoxy and iodo groups enhance lipophilicity, favoring nonpolar environments.
pKa	The pKa of the pyridinium ion is expected to be lower than that of pyridine (pKa ≈ 5.2). The electron-withdrawing inductive effects of both the iodine atom and the trifluoroethoxy group decrease the electron density on the nitrogen atom, making it a weaker base.

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two distinct regions.
 - Aromatic Region (δ 7.0–8.5 ppm): Three signals corresponding to the protons on the pyridine ring. The proton at the 6-position (adjacent to nitrogen) would be the most downfield. The protons at the 4 and 5-positions will appear in the mid-aromatic range, with coupling patterns (dd, t) revealing their connectivity.
 - Aliphatic Region (δ 4.5–5.0 ppm): A quartet (q) corresponding to the two methylene protons ($-\text{O}-\text{CH}_2-\text{CF}_3$). The splitting is due to coupling with the three adjacent fluorine atoms (^3JHF).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- ^{13}C NMR: The carbon spectrum will display seven distinct signals.
 - Aromatic Carbons (δ 90–160 ppm): Five signals for the pyridine ring carbons. The carbon bearing the trifluoroethoxy group (C2) will be significantly downfield. The iodinated carbon (C3) is expected to be found at a relatively upfield position (around 90-100 ppm), a characteristic feature of carbons bonded to iodine.
 - Aliphatic Carbons (δ 60–130 ppm): Two signals for the trifluoroethoxy group. The methylene carbon ($-\text{O}-\text{CH}_2-\text{CF}_3$) will appear around 60-70 ppm and will likely be split into a quartet by the fluorine atoms. The trifluoromethyl carbon ($-\text{OCH}_2-\text{CF}_3$) will be observed further downfield (around 120-125 ppm) as a quartet due to the one-bond C-F coupling.
- ^{19}F NMR: This spectrum provides a clear and unambiguous signal for the trifluoromethyl group.
 - A single signal, a triplet (t), is expected in the range of δ -70 to -80 ppm (relative to CFCl_3).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The triplet splitting arises from coupling to the two adjacent methylene protons (^3JFH). The high sensitivity and unique chemical shift range of ^{19}F NMR make it an excellent tool for confirming the presence of the trifluoroethoxy moiety.[\[13\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups:

- C-F Stretch: Strong, characteristic absorptions in the 1100–1300 cm^{-1} region.
- C-O Stretch: Strong absorption for the aryl-alkyl ether linkage, typically around 1250–1300 cm^{-1} and 1050–1150 cm^{-1} .
- Aromatic C=C and C=N Stretch: Multiple bands in the 1400–1600 cm^{-1} region, characteristic of the pyridine ring.
- Aromatic C-H Stretch: Signals appearing above 3000 cm^{-1} .
- C-I Stretch: A weak absorption in the far-IR region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

Under electron impact (EI) ionization, the mass spectrum is expected to show:

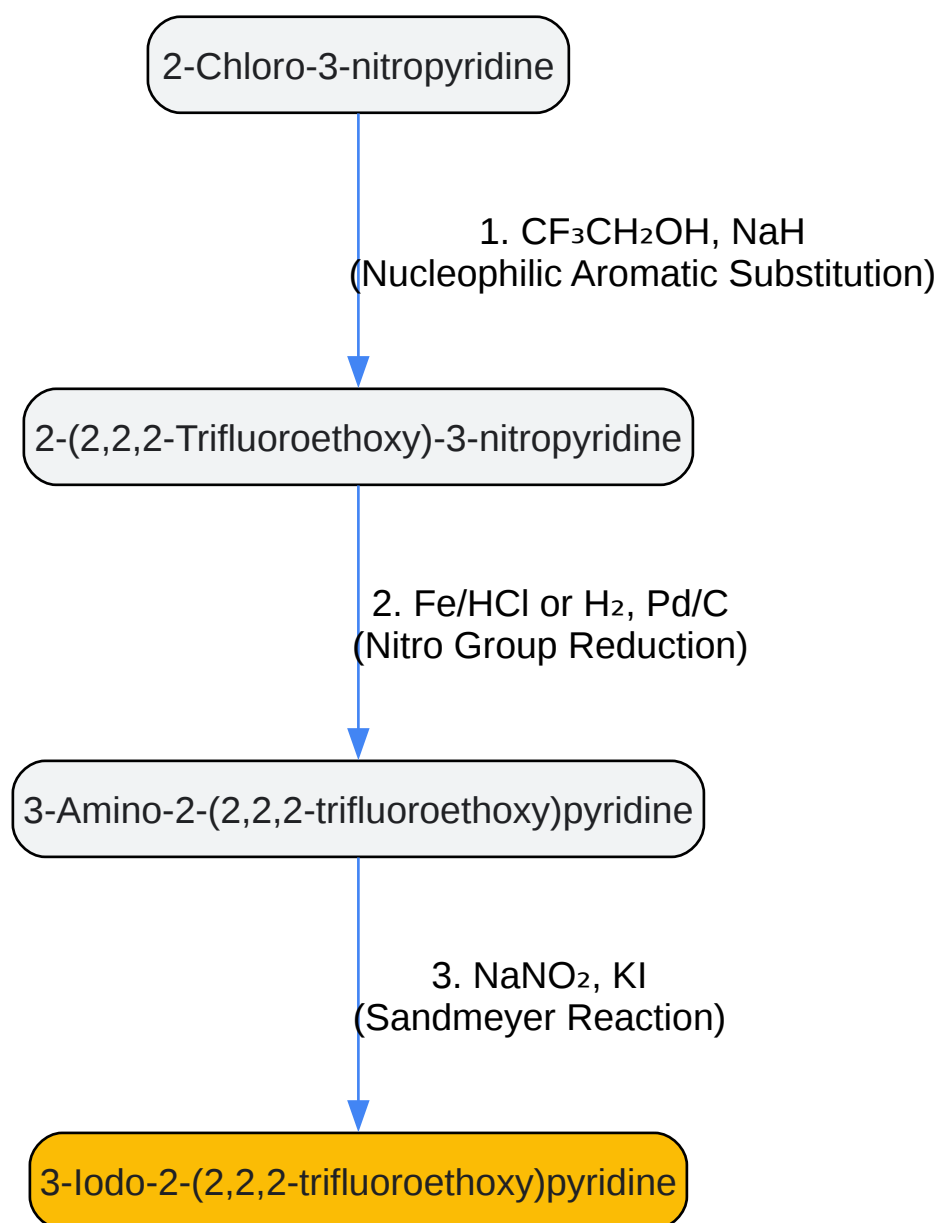
- Molecular Ion (M^+): A prominent peak at $m/z = 303$, corresponding to the molecular weight of the compound.
- Key Fragmentation Peaks:
 - Loss of Iodine (M-127): A significant peak at $m/z = 176$, resulting from the cleavage of the weak C-I bond.[\[3\]](#)
 - Loss of CF_3 (M-69): A peak at $m/z = 234$.
 - Loss of OCH_2CF_3 (M-99): A peak corresponding to the 3-iodopyridinyl cation at $m/z = 204$.
 - Other fragments related to the breakdown of the pyridine ring or the ethoxy side chain.[\[4\]](#)
[\[5\]](#)[\[14\]](#)[\[15\]](#)

Synthesis, Reactivity, and Application

The strategic placement of the substituents dictates the synthetic utility and chemical behavior of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine**.

Plausible Synthetic Pathway

While specific preparations are proprietary, a logical and efficient synthesis can be conceptualized from readily available starting materials. A common strategy involves the introduction of the alkoxy group followed by iodination.



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Caption: Plausible synthetic route to the target compound.

Protocol Causality:

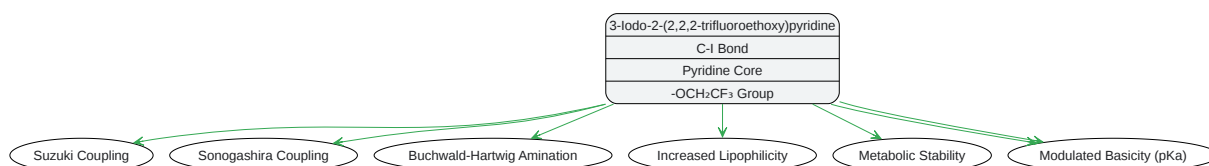
- **Alkoxylation:** The synthesis begins with a nucleophilic aromatic substitution (S_NAr) on a pyridine ring activated by an electron-withdrawing group (e.g., nitro group). 2,2,2-Trifluoroethanol is deprotonated with a strong base like sodium hydride (NaH) to form the nucleophilic alkoxide, which displaces the chlorine atom at the C2 position.
- **Reduction:** The nitro group, having served its purpose as an activating group, is then reduced to a primary amine using standard conditions such as iron in acidic media or catalytic hydrogenation.
- **Iodination:** The resulting aminopyridine is converted to the target iodopyridine via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite (NaNO₂) under acidic conditions, and the resulting diazonium salt is subsequently displaced by iodide (from KI) to yield the final product.

Chemical Reactivity and Strategic Value

The molecule's reactivity is governed by the interplay of its functional groups, making it a highly versatile intermediate.

- **The C-I Bond as a Synthetic Linchpin:** The carbon-iodine bond is the primary site for synthetic elaboration. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 3-position of the pyridine ring, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
- **Influence of the Trifluoroethoxy Group:** The 2-(2,2,2-trifluoroethoxy) group is not merely a spectator.
 - **Electronic Effect:** It acts as an electron-donating group through resonance (via the ether oxygen) but also as a strong electron-withdrawing group through induction (via the CF₃ moiety). This electronic balance modulates the reactivity of the pyridine ring.

- Physicochemical Modulation: The incorporation of the trifluoroethoxy group significantly increases the lipophilicity (LogP) of the molecule. In drug design, this is a key strategy to enhance membrane permeability and bioavailability. Furthermore, the C-F bonds are exceptionally stable, making this group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[16]



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Caption: Structure-Function relationships of the title compound.

Analytical Workflow and Quality Control

A rigorous, multi-step workflow is essential to confirm the identity and ensure the purity of **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** prior to its use in sensitive synthetic applications.

Step-by-Step QC Protocol

- Initial Visual Inspection:
 - Verify the physical state (liquid) and note the color and clarity of the sample.
- Chromatographic Purity Assessment (HPLC/GC):
 - Method: Perform reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 254 nm) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

- Mobile Phase (HPLC): A gradient of acetonitrile and water is typically effective.
- Objective: To determine the purity of the sample by area percentage. A high-purity sample should show a single major peak (>95%).
- Identity Confirmation (MS):
 - Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS.
 - Objective: Confirm the molecular weight by observing the molecular ion peak at $m/z = 303$. Analyze the fragmentation pattern to ensure it matches the expected cleavages.
- Structural Elucidation (NMR):
 - Method: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra in a suitable deuterated solvent (e.g., CDCl_3).
 - Objective: Confirm the chemical structure by verifying that the chemical shifts, integration values, and coupling patterns match the predictions outlined in Section 2.1. ^{19}F NMR is particularly diagnostic.
- Final Documentation:
 - Compile all analytical data into a Certificate of Analysis (CoA), confirming that the material meets all quality specifications.

Safety, Handling, and Storage

As a halogenated and fluorinated organic compound, **3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine** requires careful handling to minimize exposure and ensure laboratory safety. The following information is based on its Safety Data Sheet (SDS).^[1]

Hazard Identification

- Classification: The compound is classified as an irritant.
- Hazard Statements:

- Causes skin irritation.[1]
- Causes serious eye irritation.[1]
- May cause respiratory irritation.[1]

Recommended Handling Procedures

- Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[1]
 - Hand Protection: Wear impervious gloves (e.g., nitrile).[1]
 - Body Protection: Wear a standard laboratory coat.[1]
- Hygiene: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[1]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Storage

- Store in a well-ventilated place. Keep the container tightly closed.[1]

- Store away from incompatible materials such as strong oxidizing agents.

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